molecular formula C13H16O2 B14396053 Ethenyl 2-tert-butylbenzoate CAS No. 87323-75-9

Ethenyl 2-tert-butylbenzoate

Cat. No.: B14396053
CAS No.: 87323-75-9
M. Wt: 204.26 g/mol
InChI Key: ZBVWCAOHSBLHRP-UHFFFAOYSA-N
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Description

Ethenyl 2-tert-butylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethenyl group (−CH=CH2) attached to the ester functional group of 2-tert-butylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenyl 2-tert-butylbenzoate can be synthesized through the esterification of 2-tert-butylbenzoic acid with ethenol (vinyl alcohol). The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethenyl 2-tert-butylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzylic position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of 2-tert-butylbenzoic acid or 2-tert-butylbenzaldehyde.

    Reduction: Formation of 2-tert-butylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethenyl 2-tert-butylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ethenyl 2-tert-butylbenzoate involves its interaction with various molecular targets and pathways. The ethenyl group can participate in polymerization reactions, forming long-chain polymers. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological systems or chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Vinyl acetate: Similar in structure but with an acetate group instead of a benzoate group.

    Ethyl benzoate: Similar ester structure but with an ethyl group instead of an ethenyl group.

    tert-Butyl benzoate: Similar ester structure but without the ethenyl group.

Uniqueness

Ethenyl 2-tert-butylbenzoate is unique due to the presence of both the ethenyl and tert-butyl groups, which impart distinct chemical properties and reactivity. The combination of these groups makes it a versatile compound for various applications in organic synthesis and materials science.

Properties

CAS No.

87323-75-9

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethenyl 2-tert-butylbenzoate

InChI

InChI=1S/C13H16O2/c1-5-15-12(14)10-8-6-7-9-11(10)13(2,3)4/h5-9H,1H2,2-4H3

InChI Key

ZBVWCAOHSBLHRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(=O)OC=C

Origin of Product

United States

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